molecular formula C24H19N3O B5495508 (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile

Cat. No.: B5495508
M. Wt: 365.4 g/mol
InChI Key: YVLYUGUBMCWNNN-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of Dimethyl Groups: The methylation of the benzimidazole core can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Prop-2-enenitrile Moiety: The final step involves the coupling of the dimethyl benzimidazole with 3-phenoxybenzaldehyde and malononitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Benzimidazole derivatives are known for their ability to interact with biological targets, making them promising candidates for drug development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. Typically, benzimidazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the dimethyl and phenoxy groups, which may affect its biological activity and chemical properties.

    (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the phenoxy group, which may influence its interactions with biological targets.

Uniqueness

The presence of both dimethyl and phenoxy groups in (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile makes it unique compared to other similar compounds. These groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the phenoxy group may provide additional sites for functionalization, allowing for the development of derivatives with enhanced biological activity.

Properties

IUPAC Name

(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-16-11-22-23(12-17(16)2)27-24(26-22)19(15-25)13-18-7-6-10-21(14-18)28-20-8-4-3-5-9-20/h3-14H,1-2H3,(H,26,27)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLYUGUBMCWNNN-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.